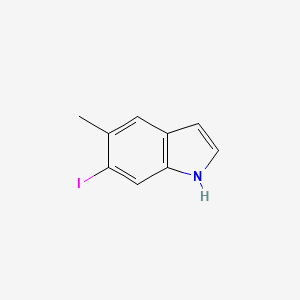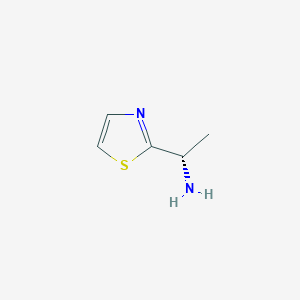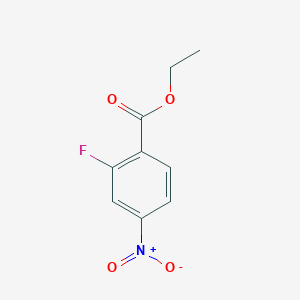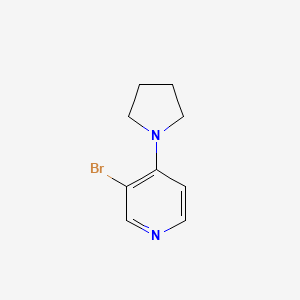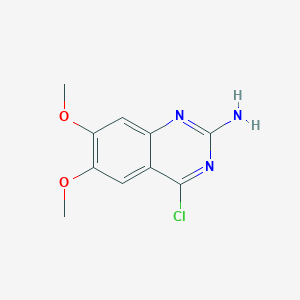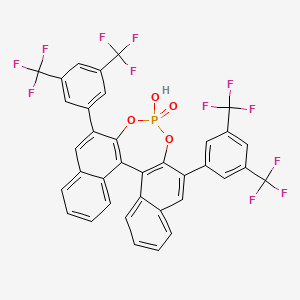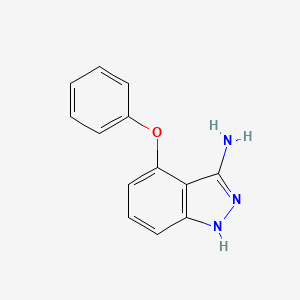
4-苯氧基-1H-吲唑-3-胺
描述
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . The preliminary results suggested that most of the target compounds showed great antitumor activity .Molecular Structure Analysis
The molecular structure of 4-phenoxy-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .Chemical Reactions Analysis
Indazole compounds are one of the principal components of many natural products and marketed drugs . Various substituted indazole derivatives have attracted great attention due to their diverse biological activities .Physical And Chemical Properties Analysis
4-Phenoxy-1H-indazol-3-amine has a boiling point of 96-98°C . Its InChI Code is 1S/C13H11N3O/c14-13-12-10 (15-16-13)7-4-8-11 (12)17-9-5-2-1-3-6-9/h1-8H, (H3,14,15,16) .科学研究应用
抗增殖活性在癌症研究中的应用
“4-苯氧基-1H-吲唑-3-胺”衍生物已被观察到对各种肿瘤细胞系具有抗增殖活性。这种活性在癌症研究中至关重要,可以开发抑制癌细胞生长的新的治疗方法。 例如,某些吲唑甲酰胺衍生物已被证明能阻断细胞周期在G0-G1期的进展,这是细胞增殖的关键控制点 .
酪氨酸激酶抑制
1H-吲唑-3-胺结构是酪氨酸激酶抑制剂中有效的铰链结合片段。 像利尼凡尼布这样的化合物利用这种结构有效地与酪氨酸激酶的铰链区域结合,这对于设计治疗由酪氨酸激酶失调驱动的癌症的药物具有重要意义 .
构效关系 (SAR) 研究
初步的细胞毒性潜力抑制试验揭示了吲唑衍生物有意义的SAR。在吲唑环的特定位置进行修饰可以显著影响对某些癌细胞系(例如K562)的抑制活性。 这些研究对于优化药物设计和提高治疗效果至关重要 .
呼吸系统疾病治疗
吲唑衍生物已被合成用作选择性磷酸肌醇3-激酶δ (PI3Kδ) 抑制剂,这是一种治疗呼吸系统疾病的潜在药物。 通过基于结构的设计方法发现这些化合物突出了吲唑结构在呼吸系统疾病的药物化学中的重要性 .
合成方法开发
合成吲唑衍生物(如“4-苯氧基-1H-吲唑-3-胺”)的研究也促进了合成化学方法的进步。 例如,已描述了一种从廉价起始原料合成7-溴-4-氯-1H-吲唑-3-胺的新方法,展示了吲唑合成方法的多功能性和实用性 .
安全和危害
未来方向
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4-phenoxy-1H-indazol-3-amine and its derivatives could have potential applications in the development of new drugs .
作用机制
Target of Action
The primary target of 4-phenoxy-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
4-Phenoxy-1H-indazol-3-amine interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This binding inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it would normally activate .
Biochemical Pathways
The compound affects the p53/MDM2 pathway and the Bcl2 family members . The p53/MDM2 pathway is crucial for cell cycle regulation and apoptosis, while the Bcl2 family members are key regulators of the apoptotic process . By inhibiting these pathways, 4-phenoxy-1H-indazol-3-amine can induce apoptosis and affect cell cycle progression .
Result of Action
The molecular and cellular effects of 4-phenoxy-1H-indazol-3-amine’s action include the induction of apoptosis and the inhibition of cell cycle progression . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a human chronic myeloid leukemia cell line .
Action Environment
The action, efficacy, and stability of 4-phenoxy-1H-indazol-3-amine can be influenced by various environmental factorsFor instance, the use of eco-friendly media and ultrasound irradiation has been reported to enhance the synthesis of similar compounds .
生化分析
Biochemical Properties
4-phenoxy-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can lead to the disruption of signaling pathways that are essential for cell growth and proliferation . Additionally, 4-phenoxy-1H-indazol-3-amine binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 4-phenoxy-1H-indazol-3-amine on various cell types and cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, 4-phenoxy-1H-indazol-3-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-phenoxy-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the signaling cascades that are critical for cell survival and proliferation. Additionally, 4-phenoxy-1H-indazol-3-amine can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenoxy-1H-indazol-3-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-phenoxy-1H-indazol-3-amine has been shown to result in sustained inhibition of cell growth and alterations in cellular function . These effects are consistent with its role as a potent inhibitor of tyrosine kinases .
Dosage Effects in Animal Models
The effects of 4-phenoxy-1H-indazol-3-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
4-phenoxy-1H-indazol-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 4-phenoxy-1H-indazol-3-amine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can also affect its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of 4-phenoxy-1H-indazol-3-amine is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
属性
IUPAC Name |
4-phenoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZSMAKADDTQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467732 | |
| Record name | 4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
816454-31-6 | |
| Record name | 4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
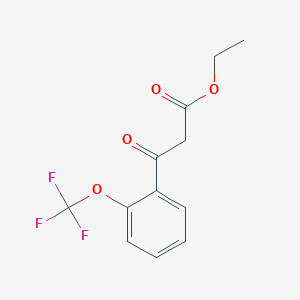
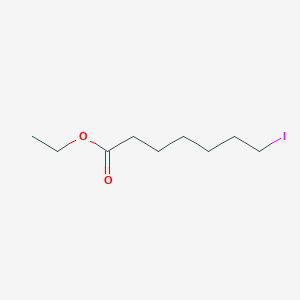
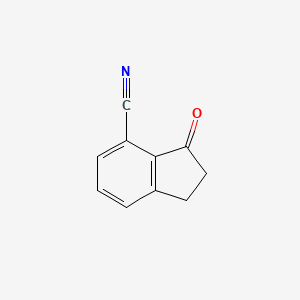
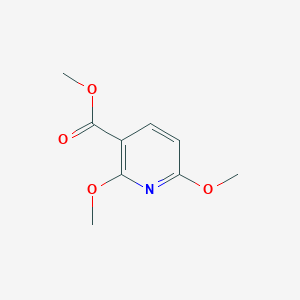
![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

